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Introduction

Galegine, chemically known as isoamylene-guanidine or (3-Methyl-2-butenyl)guanidine, is a
guanidine alkaloid first isolated from the plant Galega officinalis (Goat's Rue).[1][2][3] This plant
has a long history in European folk medicine for treating symptoms now associated with
diabetes mellitus.[4][5] The investigation into galegine's hypoglycemic properties, although
limited by its toxicity, paved the way for the development of the biguanide class of antidiabetic
drugs, most notably metformin.[2][6][7] This guide provides an in-depth technical overview of
galegine's chemical structure, its biological mechanisms of action, and detailed experimental
protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Galegine is an isoprenoid guanidine derivative.[1] Its structure consists of a guanidine group
attached to an isoamylene (or 3,3-dimethylallyl) carbon chain.[1][2] This unique structure is the
basis for its biological activity and its historical significance as a lead compound in diabetes
drug discovery.

Table 1: Physicochemical and Identification Properties of Galegine
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Property Value Reference(s)

2-(3-methylbut-2-
IUPAC Name o [3][8]
enyl)guanidine

Isoamylene-guanidine, N-3,3-
Synonyms dimethylallylguanidine, [11[31[8]
Isopentenyl guanidine

CAS Number 543-83-9 [1]
Molecular Formula CeH13Ns [1]
Molecular Weight 127.19 g/mol [1][8]
Appearance Hygroscopic, bitter crystals [1]
Melting Point 60-65 °C [1]

Freely soluble in water and

Solubility alcohol; slightly soluble in [1]
ether

pKa (Strongest Basic) 11.96 (Predicted) [9]

logP 0.35 (Predicted) [9]

Spectroscopic Characterization

While specific spectral data is not widely published, the structure of galegine allows for the
prediction of its key spectroscopic features.

* H NMR: Expected signals would include two singlets for the non-equivalent methyl groups
on the double bond, a vinyl proton triplet, and a methylene group doublet coupled to the vinyl
proton. Protons on the guanidinium group would likely appear as a broad singlet.

e 13C NMR: Key signals would correspond to the two methyl carbons, the vinyl carbons of the
double bond, the methylene carbon, and the quaternary carbon of the guanidine group.

» IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine
and imine groups of the guanidine moiety, C=N stretching, and C=C stretching from the
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isoamylene group.

o Mass Spectrometry: The molecular ion peak [M]+ at m/z 127.19 would be expected, along
with characteristic fragmentation patterns corresponding to the loss of ammonia or parts of

the isoamylene chain.

Biological Activity and Mechanisms of Action

Galegine exhibits several metabolic actions, primarily related to glucose and lipid metabolism.
Its effects are largely mediated through the activation of AMP-activated protein kinase (AMPK),
a central regulator of cellular energy homeostasis.[4][6][10]

AMPK Signaling Pathway

Galegine produces a concentration-dependent activation of AMPK in various cell lines,
including hepatocytes, adipocytes, and myotubes.[6][10] Activation of AMPK triggers a cascade
of downstream effects that contribute to its antidiabetic and weight-reducing properties.
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Caption: Galegine's mechanism of action via AMPK activation and Complex IV inhibition.

Quantitative Bioactivity Data

Galegine's effects have been quantified in various in vitro and in vivo models.

Table 2: Summary of Galegine's Quantitative Biological Activities
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System / Cell
Assay | Model Li Parameter Value /| Effect Reference(s)
ine
H4IIE rat
hepatoma, o
L Activation
AMPK Activation =~ HEK293, 3T3-L1 > 10 uM [6][10]
_ Threshold
adipocytes, L6
myotubes
3T3-L1
) Effective
Glucose Uptake adipocytes, L6 ] 50 uM - 3 mM [6][10]
Concentration
myotubes
_ , _ 1-300 uM
Lipolysis 3T3-L1 Effective ) )
T ] ) (isoprenaline- [6][10]
Inhibition adipocytes Concentration )
mediated)
3T3-L1 Concentration-
ACC Inhibition adipocytes, L6 - dependent [6][10]
myotubes inhibition
o DFW human
Cytotoxicity ICso0 630 uM
melanoma cells
SK-MEL-5
Cytotoxicity human ICso 3300 uM
melanoma cells
) ) 3.41 mmol/kg
In Vivo Weight Male BALB/c ]
) Dose in Feed feed (~600 [10]
Loss mice
mg/kg)
i 3.2+0.4 mmol/L
In Vivo Glucose Male BALB/c
) ] Blood Glucose (vs 6.0£0.5 [10]
Lowering mice
control)

Toxicology Data

Despite its therapeutic potential, the clinical use of galegine was halted due to its toxicity.[2][3]

It is significantly more toxic than guanidine itself or the metformin derivative.
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Table 3: Toxicological Data for Galegine and Related Compounds

Compound Animal Reference(s
Route Parameter Value

| Substance  Model )

Galega

officinalis Wistar rats Oral LDso > 5 g/kg [11][12]

(aerial parts)

Galegine Average

Mice - 77.5 mg/kg [12]
Sulphate Lethal Dose
Hydrothorax,
Galega Pathologic lung
L Sheep Gavage ) [13]
officinalis Effects congestion,
edema

Note: The primary toxicity targets appear to be the liver and lungs, with observed effects
including sinusoidal congestion and alveolar hemorrhage.[11][13]

Experimental Protocols

This section details common methodologies for the isolation, purification, and biological
evaluation of galegine.

Isolation and Purification from Galega officinalis

This workflow outlines a typical procedure for extracting and purifying galegine from dried plant
material.[14][15]
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Caption: Workflow for the extraction and purification of galegine from plant material.
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Protocol Details:

o Extraction: 5 g of powdered, dried G. officinalis is suspended in 50 mL of distilled water and
agitated on a shaker for 24 hours at room temperature.[14]

« Filtration & Concentration: The aqueous extract is filtered through Whatman No. 41 filter
paper. The solvent is then evaporated at 50-60°C to yield a crude extract.[14]

 Purification: The crude extract is washed with 96% ethanol to remove certain impurities,
filtered again, and evaporated at 60-70°C.[14]

o Chromatography: The resulting solid is subjected to column chromatography on a silica gel
stationary phase. Elution begins with a non-polar solvent like hexane, with the polarity of the
mobile phase gradually increased to elute compounds of increasing polarity.[15]

e Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to
identify those containing galegine. Further purification can be achieved using techniques like
Molecularly Imprinted Polymers (MIP).[14][15]

AMPK Activity Assay

This protocol is adapted from methodologies used to demonstrate galegine's effect on AMPK.
[10]

o Objective: To measure the activation of AMPK in cell lysates following treatment with

galegine.
o Materials:

o Cell lines (e.g., H4lIE hepatocytes, 3T3-L1 adipocytes).

[e]

Cell culture medium (e.g., DMEM with 10% FBS).

o

Galegine solution of various concentrations.

[¢]

Lysis buffer.

[¢]

Synthetic peptide substrate: SAMS (HMRSAMSGLHLVKRR).
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o [y-32P]ATP.

o Phosphocellulose paper.

o Scintillation counter.

e Procedure:

Cell Culture: Plate cells in 10 cm dishes and culture until confluent.

[¢]

o Treatment: Replace the medium with fresh medium containing various concentrations of
galegine (e.g., 0, 10 uM, 100 uM, 300 uM) and incubate for a specified time (e.g., 1 hour).

o Cell Lysis: Wash cells with PBS and lyse on ice. Centrifuge the lysate to pellet cellular
debris and collect the supernatant.

o Protein Quantification: Determine the protein concentration of the lysate (e.g., using a
Bradford assay).

o Kinase Reaction: In a reaction mixture, combine cell lysate (containing AMPK) with the
SAMS peptide substrate and [y-32P]ATP.

o Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 10
minutes).

o Spotting: Spot an aliquot of the reaction mixture onto phosphocellulose paper to bind the
phosphorylated peptide.

o Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [y-
32P]ATP.

o Measurement: Measure the radioactivity of the paper using a scintillation counter.

o Analysis: Express AMPK activity as nmol of phosphate incorporated into the substrate per
minute per mg of lysate protein (nmol/min/mg).

Cell Viability (MTT) Assay
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This protocol is used to determine the cytotoxic effects of galegine and calculate its ICso value.

1. Seed Cells
(e.g., 10,000 cells/well in 96-well plate)

2. Incubate Overnight

(Allow cells to adhere)

3. Treat with Galegine
(Various concentrations, 24h)

4. Add MTT Solution
(Final concentration 0.05%)

5. Incubate (4 hours)
(Viable cells convert MTT to formazan)

6. Solubilize Formazan
(Add 150 pL DMSO)

7. Read Absorbance
(570 nm, background at 620 nm)

@Iate % Viability & ICso

Click to download full resolution via product page

Caption: Standard workflow for assessing galegine's cytotoxicity using an MTT assay.
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e Procedure:

o

Cell Seeding: Seed human melanoma cells (e.g., DFW, SK-MEL-5) into a 96-well plate at
a density of 1 x 10* cells/well and incubate overnight.

o Treatment: Expose the cells to a range of galegine concentrations (e.g., 0 - 4 mM) for 24
hours.

o MTT Addition: Add MTT solution to each well to a final concentration of 0.05% and
incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the
yellow MTT tetrazolium salt into purple formazan crystals.

o Solubilization: Add 150 pL of DMSO to each well to dissolve the formazan crystals.

o Measurement: Read the absorbance of the plate at 570 nm (for formazan) and 620 nm (as
a background reference) using a microplate reader.

o Analysis: Calculate the percentage of cell viability relative to an untreated control and
determine the ICso value (the concentration of galegine that inhibits 50% of cell growth).

Conclusion

Galegine (isoamylene-guanidine) remains a molecule of significant interest in medicinal
chemistry and pharmacology. Its well-defined chemical structure provides a clear basis for its
biological activities, which are primarily centered around the modulation of cellular energy
metabolism through AMPK activation. While its inherent toxicity precludes its direct therapeutic
use, the study of galegine provides a valuable framework for understanding the mechanism of
biguanide drugs and serves as a classic example of natural product-led drug discovery. The
protocols and data presented in this guide offer a comprehensive resource for researchers
investigating galegine and related guanidinic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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